(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride
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Overview
Description
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol: The free base form without the hydrochloride salt.
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-one: A ketone derivative.
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-amine: An amine derivative.
Uniqueness
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group. These features contribute to its versatility in chemical reactions and its potential biological activity.
Biological Activity
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol; hydrochloride is a fluorinated amino alcohol notable for its structural characteristics and potential biological activities. The compound features a trifluoromethyl group that significantly alters its hydrophobicity and reactivity, making it a subject of interest in medicinal chemistry and related fields.
- Chemical Formula : CHClFNO
- Molecular Weight : 143.11 g/mol
- Chirality : Contains two chiral centers at the 2nd and 3rd carbon positions.
The presence of the trifluoromethyl group enhances the compound's stability and potential bioactivity compared to non-fluorinated analogs. This modification often leads to increased binding affinities to biological targets, which is critical in drug design.
Research indicates that fluorinated amino acids often exhibit enhanced potency due to their unique electronic properties. The mechanisms through which (2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride exerts its biological effects include:
- Enhanced Binding Affinity : Studies show that fluorinated compounds can bind more effectively to target receptors than their non-fluorinated counterparts.
- Receptor Modulation : Interaction studies highlight its potential as a modulator for various receptors, particularly in the central nervous system .
Case Studies and Research Findings
- Binding Studies : A study demonstrated that fluorinated analogs exhibit significant improvements in binding affinity to NMDA receptors. The active enantiomers of these compounds showed enhanced potency compared to racemic mixtures, indicating stereoselective activity .
- Pharmacological Applications : The compound has been investigated for its role in modulating neurotransmitter systems, particularly those involving glutamate receptors. This modulation is crucial for developing treatments for neurological disorders such as depression and schizophrenia .
- Synthesis and Derivatives : Various synthetic routes have been developed to produce (2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride with high yields. These methods allow for the introduction of the trifluoromethyl group while maintaining stereochemical integrity.
Comparative Analysis
The following table summarizes key structural features and biological activities of (2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride compared to similar compounds:
Compound Name | Structural Features | Unique Biological Aspects |
---|---|---|
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol; HCl | Trifluoromethyl group | Enhanced binding affinity to NMDA receptors |
3-Amino-1,1,1-trifluorobutan-2-ol | Similar trifluoromethyl group | Different position of amino group affects activity |
4-Amino-1,1,1-trifluorobutan-2-ol | Trifluoromethyl at different position | Potentially different biological activities |
(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Fmoc protected derivative | Used primarily in peptide synthesis |
Properties
IUPAC Name |
(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H/t2-,3+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIIRXNIZILNM-MUWMCQJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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